3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide
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Overview
Description
3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide is a complex organic compound with a unique structure that combines a dimethylamino group, a phenylsulfanyl group, and an oxan-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-(dimethylamino)benzoic acid with 4-(phenylsulfanyl)oxan-4-ylmethyl chloride under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzamide derivatives with reduced functional groups.
Substitution: New compounds with substituted dimethylamino groups.
Scientific Research Applications
3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The phenylsulfanyl group may interact with proteins and enzymes, potentially inhibiting or modifying their activity. The oxan-4-yl moiety can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide: Unique due to its specific combination of functional groups.
4-(dimethylamino)pyridine: Similar in having a dimethylamino group but differs in the rest of the structure.
Phenylsulfanyl derivatives: Share the phenylsulfanyl group but differ in other functional groups.
Uniqueness
This compound is unique due to its combination of a dimethylamino group, a phenylsulfanyl group, and an oxan-4-yl moiety, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(dimethylamino)-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-23(2)18-8-6-7-17(15-18)20(24)22-16-21(11-13-25-14-12-21)26-19-9-4-3-5-10-19/h3-10,15H,11-14,16H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVYMWAAFDDYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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